molecular formula C12H12ClNO B8662499 3-(4-chlorophenyl)oxane-3-carbonitrile

3-(4-chlorophenyl)oxane-3-carbonitrile

Cat. No.: B8662499
M. Wt: 221.68 g/mol
InChI Key: XVHUHGASAZHXGT-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)oxane-3-carbonitrile is an organic compound that features a tetrahydropyran ring substituted with a 4-chlorophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)oxane-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable tetrahydropyran derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)oxane-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-chlorophenyl)oxane-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)oxane-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)oxane-3-carbonitrile is unique due to its specific combination of a tetrahydropyran ring, a 4-chlorophenyl group, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

3-(4-chlorophenyl)oxane-3-carbonitrile

InChI

InChI=1S/C12H12ClNO/c13-11-4-2-10(3-5-11)12(8-14)6-1-7-15-9-12/h2-5H,1,6-7,9H2

InChI Key

XVHUHGASAZHXGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(4-chlorophenyl)acetonitrile (73 g, 483 mmol) and 1-chloro-3-(chloromethoxy)propane (69.1 g, 483 mmol) in ethoxyethane (242 mL, 483 mmol) was added dropwise to a mixture of NaH (57 g, 1437 mmol) in 1-methylpyrrolidin-2-one (1208 mL, 483 mmol) at −20° C. The reaction was stirred for 12 hours and then slowly quenched with H2O. The reaction mixture was extracted with ether (5×), and the combined organic layers were washed with H2O (3×) and brine (1×), dried over Na2SO4, filtered, and concentrated in vacuo to give the desired nitrile as a yellow oil. MS m/e=223.2 (M+H)+.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step One
Name
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
1208 mL
Type
reactant
Reaction Step Two

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